roflumilast N-oxide
Overview
Description
Roflumilast N-oxide is an active metabolite of roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor . It is used for the treatment of chronic obstructive pulmonary disease (COPD) and plaque psoriasis . It selectively inhibits the enzyme phosphodiesterase-4 (PDE4), which regulates intracellular cyclic adenosine monophosphate (cAMP) hydrolysis and is involved in immune responses to extracellular stimuli .
Synthesis Analysis
Roflumilast N-oxide is metabolized from roflumilast by phase I (cytochrome P450) and phase II (conjugation) reactions . The bioavailability of roflumilast cream 0.3% after topical administration was 1.5% .Molecular Structure Analysis
The molecular formula of roflumilast N-oxide is C17H14Cl2F2N2O4 . Its molecular weight is 419.21 .Chemical Reactions Analysis
Roflumilast N-oxide is a major step in roflumilast metabolism, which involves the N-oxidation of roflumilast by CYP3A4 and CYP1A2 .Physical And Chemical Properties Analysis
Roflumilast N-oxide is a white to off-white powder . It is practically insoluble in water, heptane, and hexane, sparingly soluble in ethanol, and freely soluble in acetone .Scientific Research Applications
COPD and Neutrophil Function : Research has shown that roflumilast N-oxide can reverse corticosteroid resistance in neutrophils from patients with chronic obstructive pulmonary disease (COPD). This highlights its potential in enhancing the treatment efficacy for COPD patients who are resistant to steroids.
Effects on Lung Fibroblasts : A study focusing on human lung fibroblast functions demonstrated that roflumilast N-oxide inhibits the functions of these fibroblasts in vitro. This finding is significant, as it contributes to understanding the drug's role in lung-related pathologies and its potential therapeutic applications in diseases like idiopathic pulmonary fibrosis.
Pharmacokinetics and Drug Interactions : Another aspect of roflumilast N-oxide's scientific research involves its pharmacokinetics. A study explored the effects of steady-state enoxacin, a potent CYP1A2 inhibitor, on the pharmacokinetics of roflumilast and roflumilast N-oxide. Understanding these interactions is crucial for the safe and effective use of the drug in clinical settings.
Future Directions
Roflumilast and its active metabolite, roflumilast N-oxide, are currently being studied in various Phase II and III clinical trials for patients with asthma, COPD, and allergic rhinitis . The aim of these studies is to further understand the efficacy and safety of roflumilast and roflumilast N-oxide in treating these conditions.
properties
IUPAC Name |
3-(cyclopropylmethoxy)-N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-4-(difluoromethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N2O4/c18-11-6-23(25)7-12(19)15(11)22-16(24)10-3-4-13(27-17(20)21)14(5-10)26-8-9-1-2-9/h3-7,9,17,25H,1-2,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXXMSARUQULRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433059 | |
Record name | roflumilast N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
roflumilast N-oxide | |
CAS RN |
292135-78-5 | |
Record name | roflumilast N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Roflumilast N-Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROFLUMILAST N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F08MQ6CZCS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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